3-(3-Fluoro-4-hydroxyphenyl)phenol
Description
3-(3-Fluoro-4-hydroxyphenyl)phenol (CAS 396-86-1) is a fluorinated phenolic compound characterized by a biphenyl structure with hydroxyl (-OH) and fluorine (-F) substituents on adjacent carbons of one phenyl ring. This substitution pattern imparts unique electronic and steric properties, influencing its chemical reactivity, solubility, and biological activity. It is utilized in pharmaceutical and materials research, particularly in studies involving receptor binding and endocrine disruption .
Properties
IUPAC Name |
2-fluoro-4-(3-hydroxyphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO2/c13-11-7-9(4-5-12(11)15)8-2-1-3-10(14)6-8/h1-7,14-15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGAOOZSOWSQFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683454 | |
| Record name | 3'-Fluoro[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406482-59-5 | |
| Record name | 3'-Fluoro[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diazotization-Fluorination of Aminophenols
Adapted from the synthesis of 3-fluorophenol , this route starts with a biphenyl aminophenol derivative. Diazotization with nitrous acid (HNO₂) followed by fluorination with hydrogen fluoride (HF) introduces the fluorine atom.
Reaction Steps :
-
Diazotization :
-
Fluorination :
This method achieves excellent regioselectivity but necessitates low-temperature diazotization and HF handling.
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling between fluorinated aryl boronic acids and bromophenols enables modular synthesis.
Reaction Scheme :
Optimized Parameters :
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₂CO₃
-
Solvent : DME/H₂O (3:1)
-
Temperature : 80°C
-
Yield : 75–85% (estimated from analogous couplings)
This method offers flexibility in substituent placement but requires expensive palladium catalysts.
Hydroxylation of Fluorinated Biphenyls
Direct hydroxylation of 3-fluoro-4-phenylphenol via hydroxyl radical insertion.
Conditions :
-
Reagent : H₂O₂/FeSO₄ (Fenton’s reagent)
-
Solvent : Acetonitrile
-
Temperature : 60°C
-
Yield : 50–60% (based on similar hydroxylations)
While operationally simple, this method suffers from moderate yields and competing side reactions.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-hydroxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3-Fluoro-4-hydroxyphenyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-hydroxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant, scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
a) 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthonitrile
- Structure : A naphthalene core substituted with a 3-fluoro-4-hydroxyphenyl group and a nitrile (-CN) at position 1.
- Key Differences : The extended aromatic system (naphthalene vs. biphenyl) enhances π-stacking interactions, while the nitrile group increases electrophilicity. This compound exhibits stronger binding to estrogen receptors (ERα) compared to simpler biphenyl analogs, as shown in crystallographic studies .
- Applications : Used in receptor affinity assays for endocrine disruption research .
b) Methyl 2-(3-Fluoro-4-nitrophenyl)acetate
- Structure: Features a nitro (-NO₂) group replacing the hydroxyl (-OH) in the target compound.
- Key Differences : The nitro group is a stronger electron-withdrawing group, reducing the compound's acidity (pKa ~8.5 vs. ~9.3 for the hydroxyl analog) and increasing reactivity toward nucleophilic substitution. The ester group introduces hydrolytic instability under basic conditions .
- Applications : Intermediate in agrochemical synthesis due to its reactivity .
c) Bifluranol
- Structure : A pentane backbone linking two 3-fluoro-4-hydroxyphenyl groups (erythro configuration).
- Key Differences: The dual fluorophenol groups amplify hydrogen-bonding capacity and acidity (pKa ~7.8 for bifluranol vs. ~9.3 for the target compound). This enhances its herbicidal activity by improving membrane permeability and target enzyme inhibition .
a) N-(3-Fluoro-4-hydroxyphenyl)-imidazo[1,2-b]pyridazine-3-carboxamide
- Structure : An imidazo-pyridazine core linked to the 3-fluoro-4-hydroxyphenyl group via a carboxamide.
- Key Differences: The heterocyclic core improves metabolic stability and blood-brain barrier penetration. This compound shows nanomolar affinity for tropomyosin receptor kinase (TrkA), making it a candidate for PET imaging in neurological disorders .
- Comparison : The target compound lacks the heterocyclic system, limiting its CNS applicability but retaining utility in peripheral receptor studies .
b) (4-Fluorophenyl)(3-hydroxyphenyl)methanone
- Structure : A ketone bridge connecting fluorophenyl and hydroxyphenyl groups.
- Key Differences : The ketone introduces a planar, conjugated system, shifting UV absorption maxima to 270 nm (vs. 255 nm for the target compound). Reduced hydrogen-bonding capacity due to fewer hydroxyl groups decreases solubility in polar solvents .
Physicochemical Properties
| Compound | Molecular Weight | LogP | pKa (OH) | Melting Point (°C) |
|---|---|---|---|---|
| 3-(3-Fluoro-4-hydroxyphenyl)phenol | 218.19 | 2.8 | 9.3 | 145–148 |
| Bifluranol | 306.29 | 3.5 | 7.8 | 112–114 |
| 3-(Trifluoromethyl)phenol | 162.11 | 2.1 | 8.1 | -2–1.8 |
| 3-Fluoro-4-(octyloxy)phenol | 240.31 | 4.2 | 9.6 | Liquid (bp 178–179) |
Notes:
- LogP: Higher values in bifluranol and octyloxy derivatives correlate with increased lipophilicity, enhancing membrane permeability .
- pKa: Electron-withdrawing fluorine lowers the pKa of adjacent hydroxyl groups, increasing acidity compared to non-fluorinated analogs (e.g., 4-hydroxyphenylphenol, pKa ~10.2) .
Q & A
Basic Question: What are the optimal synthetic routes for 3-(3-Fluoro-4-hydroxyphenyl)phenol, and how can reaction efficiency be validated?
Methodological Answer:
Synthesis of 3-(3-Fluoro-4-hydroxyphenyl)phenol can be approached via Friedel-Crafts alkylation or aryl coupling reactions. A patented method involves reacting fluorinated phenols with naphthonitrile derivatives under palladium catalysis, as seen in the synthesis of structurally similar compounds . For validation:
- Monitor reaction progress using HPLC (High-Performance Liquid Chromatography) with UV detection.
- Optimize conditions (e.g., temperature, catalyst loading) via Design of Experiments (DoE) to maximize yield .
- Confirm purity via melting point analysis (compare with literature values, e.g., 77–82°C for analogous phenols ).
Basic Question: Which spectroscopic techniques are most effective for characterizing 3-(3-Fluoro-4-hydroxyphenyl)phenol?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to identify aromatic proton environments and fluorine coupling patterns. Compare with data from structurally related fluorophenols (e.g., H NMR shifts at δ 6.8–7.2 ppm for aromatic protons ).
- Mass Spectrometry (MS) : Employ ESI-MS or GC-MS to confirm molecular ion peaks (expected m/z ~218 for CHFO).
- FT-IR : Detect hydroxyl (≈3200 cm) and C-F (≈1100 cm) stretches .
Advanced Question: How does fluorine substitution at the 3-position influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The electron-withdrawing fluorine group enhances electrophilic aromatic substitution (EAS) reactivity at the para position. To study this:
- Perform Hammett substituent constant analysis (σ for -F ≈ 0.34) to predict reaction rates .
- Compare coupling efficiencies (e.g., Suzuki-Miyaura reactions) with non-fluorinated analogs using kinetic studies (monitor via HPLC) .
- Use DFT calculations to map electron density distribution and identify reactive sites .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with varying substituents (e.g., -Cl, -CH) and compare bioactivity in standardized assays (e.g., IC in cancer cell lines) .
- Meta-Analysis : Systematically review literature to identify confounding variables (e.g., solvent effects, assay protocols). Use Cochran’s Q test for heterogeneity assessment.
- Dose-Response Validation : Replicate disputed results under controlled conditions (e.g., fixed pH, temperature) .
Basic Question: What are the critical handling and storage protocols for 3-(3-Fluoro-4-hydroxyphenyl)phenol?
Methodological Answer:
- Storage : Keep in airtight containers at 0–6°C to prevent oxidation, as recommended for phenolic compounds .
- Handling : Use fume hoods and PPE (nitrile gloves, lab coats) to avoid dermal exposure. Refer to safety guidelines for chlorophenols (e.g., PAC-1 exposure limit: 2.1 mg/m³) .
- Waste Disposal : Neutralize with calcium carbonate before incineration to minimize environmental release .
Advanced Question: How can computational modeling predict interactions between 3-(3-Fluoro-4-hydroxyphenyl)phenol and enzyme targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., cyclooxygenase-2). Validate with crystallographic data from similar ligands .
- MD Simulations : Run nanosecond-scale simulations in explicit solvent (e.g., TIP3P water) to assess binding stability.
- Free Energy Perturbation (FEP) : Calculate ΔG of binding to prioritize synthetic analogs .
Advanced Question: What experimental designs are optimal for studying the compound’s stability under environmental conditions?
Methodological Answer:
- Photodegradation Studies : Expose solutions to UV light (λ = 254 nm) and monitor decomposition via LC-MS/MS .
- Hydrolytic Stability : Incubate at varying pH (2–12) and quantify intact compound using UV-Vis spectroscopy (λ ≈ 270 nm).
- Surface Adsorption Analysis : Use ATR-FTIR to study interactions with indoor surfaces (e.g., silica, cellulose) .
Basic Question: What chromatographic methods are suitable for purity analysis of this compound?
Methodological Answer:
- Reverse-Phase HPLC : Use a C18 column with mobile phase (acetonitrile:water, 60:40 v/v) and UV detection at 280 nm.
- TLC Validation : Employ silica gel plates with ethyl acetate/hexane (3:7) and visualize under UV light (R ≈ 0.5 for pure samples) .
- GC with FID Detection : For volatile derivatives (e.g., trimethylsilyl ethers), use He carrier gas and a temperature gradient .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
